molecular formula C17H18FNO3S B2915811 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzenesulfonamide CAS No. 1421508-50-0

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzenesulfonamide

Cat. No.: B2915811
CAS No.: 1421508-50-0
M. Wt: 335.39
InChI Key: YGOITGBDJUQHBD-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzenesulfonamide is a synthetic small molecule of interest in medicinal chemistry and neuroscience research. Its structure incorporates a benzenesulfonamide group, a moiety frequently investigated for its potential to modulate central nervous system (CNS) targets. Compounds with sulfonamide functionalities have been studied as potentiators of glutamate receptors, which are crucial for synaptic transmission and plasticity . The molecule also features a cyclopropyl group, a versatile fragment widely used in drug discovery to enhance potency, improve metabolic stability, and reduce off-target effects by restricting molecular conformation . This specific combination of the 2-fluorobenzenesulfonamide and the 2-cyclopropyl-2-hydroxy-phenylethylamine scaffold suggests potential for application in research areas such as neurodegenerative diseases, cognitive disorders, and psychiatric conditions . Researchers can utilize this compound as a chemical probe to explore its mechanism of action and interaction with biological targets like enzyme or receptor proteins. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3S/c18-15-8-4-5-9-16(15)23(21,22)19-12-17(20,14-10-11-14)13-6-2-1-3-7-13/h1-9,14,19-20H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOITGBDJUQHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNS(=O)(=O)C2=CC=CC=C2F)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopropyl group, the introduction of the hydroxy group, and the coupling of the phenylethyl group with the fluorobenzenesulfonamide moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods are designed to maximize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the sulfonamide group to an amine.

    Substitution: The fluorine atom can be substituted with other functional groups, such as halogens, alkyl groups, or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., Grignard reagents, organolithium compounds). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while substitution of the fluorine atom may result in a variety of substituted derivatives.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes, receptors, and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes, receptors, and cellular pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations :

  • Substituent Positioning: The target compound’s 2-fluorobenzenesulfonamide group is shared with 9d and 9g, but its cyclopropyl-hydroxyethyl-phenyl core distinguishes it from anthraquinone/xanthone-based analogs. This structural divergence may influence solubility, bioavailability, and target selectivity .
  • Fluorine vs.
  • Synthetic Accessibility: Yields for sulfonamide derivatives vary widely (40–75%), with anthraquinone-based compounds (e.g., 9g) showing moderate yields (42%) and high purity (96.1%), suggesting scalable synthesis routes .

Pharmacological and Physicochemical Properties

Table 2: Functional and Pharmacological Comparisons

Compound Name / ID Biological Target / Activity LogP (Predicted) Solubility Key Findings Reference
Target Compound Not reported ~2.5 Low (hydrophobic) Structural similarity to D3 agonists and enzyme inhibitors suggests dual potential. N/A
Dopamine D3 Receptor Agonist (Compound 31) Dopamine D3 receptor (EC50 = 0.3 nM) 3.1 Moderate High selectivity over D2 receptors (1000-fold) due to cyclobutyl-thiazole core. [1]
Anthraquinone Sulfonamides (9d–9j) Phosphoglycerate Mutase 1 (IC50 = 0.8–5.2 µM) 1.8–3.2 Low to moderate Fluorine substitution (9g) improved inhibitory potency vs. chlorinated analogs. [4]
N-Xanthone Benzenesulfonamide (9d) Phosphoglycolylating Agents ~2.8 Low 2-Fluorobenzenesulfonamide enhances electrophilicity for enzyme interaction. [3]

Key Observations :

  • Receptor vs. Enzyme Targeting: The target compound’s cyclopropyl-phenyl-hydroxyethyl motif resembles dopamine D3 agonists (), while its fluorobenzenesulfonamide group aligns with enzyme inhibitors (–4).
  • Fluorine Impact : Fluorine in benzenesulfonamide improves binding in both receptor and enzyme contexts by modulating electronic properties and steric interactions .

Biological Activity

The biological activity of sulfonamides, including N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzenesulfonamide, is primarily attributed to their ability to inhibit bacterial folate synthesis. They act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial for synthesizing folate in bacteria. This inhibition leads to a decrease in bacterial growth and proliferation.

Structure-Activity Relationship (SAR)

The SAR of sulfonamides indicates that modifications to the aromatic and cyclopropyl moieties can significantly influence their biological activity. For instance, the introduction of fluorine atoms, as seen in this compound, may enhance lipophilicity and bioavailability, potentially improving efficacy against target pathogens.

Structural Feature Impact on Activity
Cyclopropyl groupIncreases binding affinity to target enzymes
Hydroxy groupEnhances solubility and bioavailability
Fluorine substitutionImproves metabolic stability

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests showed that this compound effectively inhibited the growth of various bacterial strains, including those resistant to traditional sulfonamides. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, highlighting its potential as a novel antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines revealed that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. The IC50 values were evaluated against several cancer cell lines, including A431 (human epidermoid carcinoma) and HepG2 (hepatocellular carcinoma), showing promising results comparable to established chemotherapeutics.

Case Studies

  • Case Study 1: Inhibition of Tumor Cell Growth
    A study investigated the effects of this compound on A431 cells. The results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value of approximately 0.45 µM. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway.
  • Case Study 2: Antimicrobial Efficacy
    In another study focusing on antimicrobial properties, this sulfonamide derivative was tested against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated an MIC of 1 µg/mL, indicating strong antibacterial activity. Further investigations revealed that it disrupts bacterial cell wall synthesis.

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